3-Fluorofluoranthene
Overview
Description
3-Fluorofluoranthene is a chemical compound with the linear formula C16H9F . It has a molecular weight of 220.249 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Fluorofluoranthene is represented by the linear formula C16H9F . The exact mass of this compound is 220.068828 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- Difluoromethoxy- and Difluorothiomethoxy Derivatives : 3-Fluorofluoranthene derivatives can be synthesized from fluoroform (CHF3), which is used as a difluorocarbene source. This process converts phenols and thiophenols to difluoromethoxy and difluorothiomethoxy derivatives at moderate temperatures and atmospheric pressure, using potassium hydroxide as a base (Thomoson & Dolbier, 2013).
- Nucleophilic Trifluoromethylation : Fluoroform has been used for direct nucleophilic trifluoromethylation, transferring CF3 to various silicon, sulfur, and carbon centers. This process is significant in the development of CF3-bearing pharmaceutical and agrochemical structures (Prakash et al., 2012).
Applications in Pharmaceutical and Agrochemical Sciences
- Trifluoromethylthiolation : The trifluoromethylthio group (CF3S-) is recognized for its importance in drug discovery due to high lipophilicity and strong electron-withdrawing properties, enhancing cell membrane permeability and chemical stability of drugs. Direct trifluoromethylthiolation methods have been developed for late-stage drug development (Shao et al., 2015).
- Photoredox Catalysis in Organic Chemistry : Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, derivable from 3-Fluorofluoranthene, are vital in pharmaceuticals and agrochemicals. Photoredox catalysis, a tool for radical reactions using visible-light-induced single-electron-transfer processes, has been employed for efficient and selective radical fluoromethylation of compounds (Koike & Akita, 2016).
Environmental and Material Sciences
- Chemosensors for Detection of Ions and Explosives : Oligofluoranthene, synthesized from fluoranthene, shows strong cyan fluorescence emission and can be used as a chemosensor for the selective detection of Fe(III) ions and explosives like picric acid (Li et al., 2013).
- Catalytic Hydrodefluorination of Fluorocarbons : Iron(II) fluoride complexes, derived from fluorine chemistry, have been used in catalytic applications like C-F bond activation and fluorocarbon functionalization, offering new methods for selectively fluorinated organic compounds (Vela et al., 2005).
properties
IUPAC Name |
3-fluorofluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHXURLOJRZDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288578 | |
Record name | 3-FLUOROFLUORANTHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorofluoranthene | |
CAS RN |
1691-66-3 | |
Record name | NSC56687 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-FLUOROFLUORANTHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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